molecular formula C16H12N2O6S2 B2979556 2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 1164109-20-9

2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B2979556
CAS No.: 1164109-20-9
M. Wt: 392.4
InChI Key: DYACMNAJQCQSSV-QXMHVHEDSA-N
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Description

2-[(5Z)-4-Oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid is a heterocyclic compound featuring a thiazolidinone core fused with an indole-derived substituent. Its structure includes a conjugated system with a Z-configuration at the 5-position, critical for its biological activity. This compound belongs to the rhodanine-derived family, known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S2/c19-10(20)6-5-9(15(23)24)18-14(22)12(26-16(18)25)11-7-3-1-2-4-8(7)17-13(11)21/h1-4,9,22H,5-6H2,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOSCVWJFRVBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C(CCC(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key observations :

  • The target compound’s pentanedioic acid chain distinguishes it from analogues with shorter carboxylic acid substituents (e.g., propanoic or benzoic acid), which may influence solubility and target binding .
  • Methyl or hydroxyl groups on the indole ring (as in compounds 5b and 4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)...) enhance antibacterial activity, whereas the toluidine-ethyl group in may sterically hinder interactions .

Pharmacological and Biochemical Comparisons

Antimicrobial Activity

  • Compound 5b (MIC: 2–4 µg/mL) outperforms fluconazole (MIC: 16 µg/mL) against Candida albicans, highlighting the importance of the methylindole substituent .
  • In contrast, ONO-2235 () lacks antimicrobial activity but inhibits aldose reductase, emphasizing how minor structural changes redirect biological function.

Enzyme Inhibition

  • Molecular docking studies of indole-thiazolidinone hybrids (e.g., ) reveal binding to bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase. The target compound’s extended carboxylic acid chain may improve DHFR affinity via polar interactions.
  • ONO-2235’s rhodanine-acetic acid scaffold binds to aldose reductase’s hydrophobic pocket, a mechanism less likely for the target compound due to its bulkier substituents .

Biological Activity

The compound 2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C14H10N2O4S2
  • Molecular Weight : 318.37 g/mol

This compound features a thiazolidinone ring fused with an indole moiety, which is known for contributing to various biological activities.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. For instance, studies have shown that certain thiazolidinones can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

Case Study : A study involving similar thiazolidinone derivatives demonstrated IC50 values ranging from 0.028 µM to 1.2 µM against various leukemia cell lines, indicating potent anticancer effects attributed to their ability to induce apoptosis and inhibit cell cycle progression .

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings : In vitro studies have shown that compounds with similar structures can significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Research has indicated that thiazolidinones possess activity against both bacterial and fungal strains.

Example : A derivative of thiazolidinone was found to exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications at specific positions on the thiazolidinone ring can lead to enhanced potency or altered selectivity for different biological targets.

Structural ModificationEffect on Activity
Substitution at C5Increased anticancer potency
Variations on the indole moietyAltered antimicrobial spectrum

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid under reflux, catalyzed by sodium acetate . Optimization involves adjusting molar ratios (e.g., 1:1.1 for aldehyde:thiazolidinone), reflux duration (2.5–5 hours), and recrystallization from DMF/acetic acid mixtures to improve yield and purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • UV-Vis spectrophotometry to monitor conjugation in the thiazolidinone-indole system .
  • Single-crystal X-ray diffraction to resolve stereochemistry and confirm Z/E configurations at the exocyclic double bond (e.g., 5Z configuration) .
  • NMR for verifying substituent integration, particularly for indole NH and thioxo groups.

Q. What biological activities have been preliminarily reported for analogous thiazolidinone-indole hybrids?

Derivatives with similar scaffolds exhibit anticancer properties, likely due to interactions with cellular thiols or metal ions (e.g., palladium chelation) . Activity is influenced by the substituents on the indole and thiazolidinone moieties .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and regioselectivity?

Quantum chemical calculations (e.g., density functional theory) model the condensation mechanism, identifying intermediates and transition states. Reaction path searches can predict regioselectivity in thiazolidinone ring formation . For example, computational insights into the role of sodium acetate as a base in deprotonation steps can guide catalyst selection .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

Contradictions may arise from variations in:

  • Reaction conditions : Extended reflux times (>5 hours) may degrade heat-sensitive intermediates .
  • Analytical methods : Use standardized HPLC protocols to quantify purity.
  • Biological assays : Validate activity with dose-response curves and control for thiol-containing media, which may interfere with thioxo-thiazolidinone reactivity .

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., nitro) on the indole ring to enhance electrophilicity .
  • Isosteric replacements : Replace the thioxo group with oxo to compare redox activity .
  • Probing stereochemistry : Synthesize E/Z isomers and compare bioactivity .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Scale-up issues include:

  • Precipitation control : Slow cooling rates during recrystallization to avoid amorphous solids .
  • Solvent volume reduction : Switch to microwave-assisted synthesis to shorten reflux times .
  • Catalyst recovery : Explore heterogeneous catalysts (e.g., immobilized acetate salts) .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

Single-crystal X-ray studies at 100 K provide precise bond angles and torsion angles, distinguishing between Z and E configurations at the exocyclic double bond . For example, the 5Z configuration in the thiazolidinone-indole system is confirmed via C–C bond lengths (mean 1.35 Å) and dihedral angles .

Methodological Development Questions

Q. What computational tools are recommended for modeling reaction pathways?

Use Gaussian or ORCA software for:

  • Transition state optimization with TS-search algorithms.
  • Solvent effects (acetic acid) modeled via COSMO-RS .
  • Machine learning to predict optimal molar ratios and temperatures .

Q. How can analytical workflows be improved for trace impurity detection?

  • LC-MS/MS : Detect side products (e.g., unreacted 3-formylindole intermediates) .
  • TGA-DSC : Monitor thermal stability during recrystallization .
  • EPR spectroscopy : Identify radical intermediates in oxidative conditions .

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